
Methyl 2-amino-3-(3-bromophenyl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(3-bromophenyl)pentanoate is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
Methyl 2-amino-3-(3-bromophenyl)pentanoate is believed to exert its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been shown to protect neurons from oxidative stress-induced damage by increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
Methyl 2-amino-3-(3-bromophenyl)pentanoate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been shown to protect neurons from oxidative stress-induced damage by increasing the expression of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-amino-3-(3-bromophenyl)pentanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. Additionally, it has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one limitation of Methyl 2-amino-3-(3-bromophenyl)pentanoate is that it may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of Methyl 2-amino-3-(3-bromophenyl)pentanoate. One area of research is the development of more potent and selective derivatives of Methyl 2-amino-3-(3-bromophenyl)pentanoate for use as therapeutic agents. Additionally, further studies are needed to elucidate the precise mechanisms by which Methyl 2-amino-3-(3-bromophenyl)pentanoate exerts its therapeutic effects. Furthermore, the potential role of Methyl 2-amino-3-(3-bromophenyl)pentanoate in the treatment of other diseases, such as neurodegenerative disorders, should be explored. Finally, the development of novel synthetic methods for the preparation of Methyl 2-amino-3-(3-bromophenyl)pentanoate could lead to the discovery of new derivatives with improved pharmacological properties.
Conclusion:
Methyl 2-amino-3-(3-bromophenyl)pentanoate is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, it has been used as a tool to study the role of amino acid derivatives in various biological processes. Further research is needed to fully elucidate the mechanisms by which Methyl 2-amino-3-(3-bromophenyl)pentanoate exerts its therapeutic effects and to develop more potent and selective derivatives for use as therapeutic agents.
Méthodes De Synthèse
Methyl 2-amino-3-(3-bromophenyl)pentanoate can be synthesized using a multi-step process. The first step involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form 3-(3-bromophenyl)pent-2-en-4-one. The second step involves the reaction of the resulting compound with methylamine in the presence of a reducing agent to yield Methyl 2-amino-3-(3-bromophenyl)pentanoate. The final product can be purified using column chromatography.
Applications De Recherche Scientifique
Methyl 2-amino-3-(3-bromophenyl)pentanoate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, it has been used as a tool to study the role of amino acid derivatives in various biological processes.
Propriétés
IUPAC Name |
methyl 2-amino-3-(3-bromophenyl)pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-10(11(14)12(15)16-2)8-5-4-6-9(13)7-8/h4-7,10-11H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIDWLNSDVJIJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)C(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


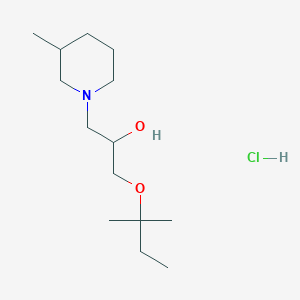
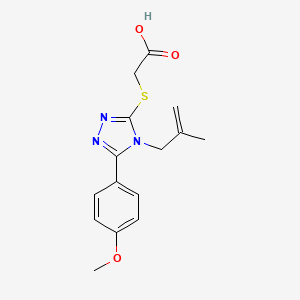

![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3004755.png)
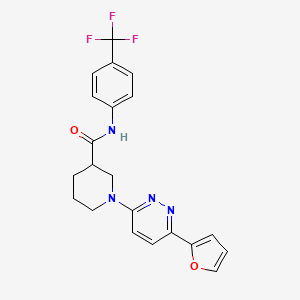
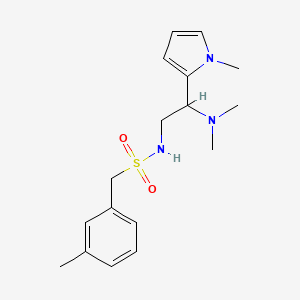
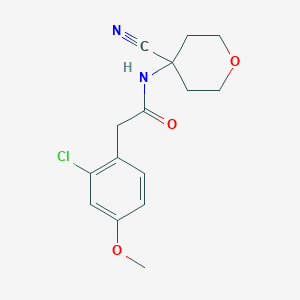


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B3004764.png)

![N1-cyclopentyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B3004766.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B3004767.png)